molecular formula C15H19NO3 B13221860 Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13221860
M. Wt: 261.32 g/mol
InChI Key: VJSRFOPLYLZHGS-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate is an organic compound with a complex structure that includes a piperidine ring, a methylphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate typically involves the reaction of 3-methylbenzaldehyde with piperidin-2-one under specific conditions to form the intermediate product. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various esters or amides.

Scientific Research Applications

Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenylsulfonamido)acetate
  • 2-Phenyl-1,3-oxazol-5(4H)-ones

Uniqueness

Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and an ester group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H19NO3/c1-11-4-3-5-12(8-11)13-6-7-16(14(17)9-13)10-15(18)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3

InChI Key

VJSRFOPLYLZHGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCN(C(=O)C2)CC(=O)OC

Origin of Product

United States

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